(R)-2-Aminobut-3-en-1-ol
Overview
Description
®-2-Aminobut-3-en-1-ol is an organic compound with the molecular formula C4H9NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butene backbone. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Aminobut-3-en-1-ol can be synthesized through several methods. One common approach involves the reduction of ®-2-Aminobut-3-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Another method involves the asymmetric synthesis starting from chiral precursors. For instance, the use of chiral catalysts in the hydrogenation of 2-Aminobut-3-en-1-one can yield ®-2-Aminobut-3-en-1-ol with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-2-Aminobut-3-en-1-ol often involves the use of biocatalysts or enzymes to achieve high selectivity and yield. Enzymatic reduction of prochiral ketones using specific reductases can be an efficient method for large-scale production. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-Aminobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ®-2-Aminobut-3-en-1-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to ®-2-Aminobutane using strong reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like ®-2-Aminobut-3-en-1-yl halides when reacted with halogenating agents.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation using H2 and Pd/C.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: ®-2-Aminobut-3-en-1-one
Reduction: ®-2-Aminobutane
Substitution: ®-2-Aminobut-3-en-1-yl halides
Scientific Research Applications
®-2-Aminobut-3-en-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: ®-2-Aminobut-3-en-1-ol is utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of ®-2-Aminobut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and participate in various biochemical pathways. For instance, it can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminobut-3-en-1-ol: The enantiomer of ®-2-Aminobut-3-en-1-ol, differing in the spatial arrangement of the amino and hydroxyl groups.
2-Aminobut-3-en-1-one: The oxidized form of ®-2-Aminobut-3-en-1-ol.
2-Aminobutane: The fully reduced form of ®-2-Aminobut-3-en-1-ol.
Uniqueness
®-2-Aminobut-3-en-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds. Its enantiomeric purity is crucial in applications where stereochemistry plays a significant role, such as in pharmaceuticals and enzyme studies.
Properties
IUPAC Name |
(2R)-2-aminobut-3-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBAYXYCMQLBCZ-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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